

A Comparative Analysis of REV-ERB Agonists: SR10067 versus SR9009

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency and efficacy of two synthetic REV-ERB agonists, **SR10067** and SR9009. The information presented is based on available experimental data to assist researchers in selecting the appropriate compound for their studies.

Introduction

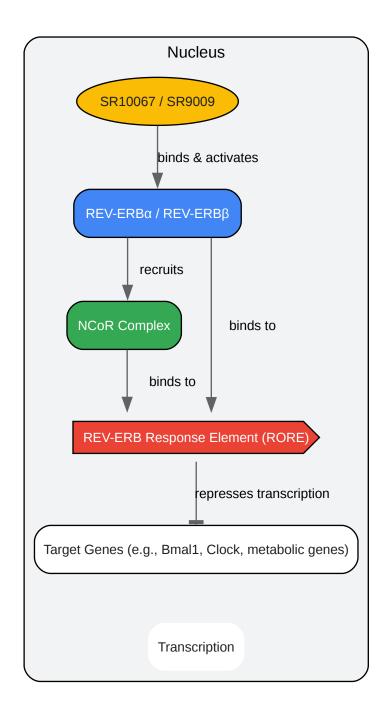
SR9009 and SR10067 are synthetic small molecules that target the nuclear receptors REV-ERBα and REV-ERBβ, key components of the mammalian circadian clock. These receptors are transcriptional repressors that play a crucial role in regulating the expression of core clock genes and genes involved in metabolism, inflammation, and behavior. As agonists, SR9009 and SR10067 enhance the repressive activity of REV-ERBs, leading to a range of physiological effects. While both compounds act on the same targets, they exhibit notable differences in their potency and in vivo efficacy, with SR10067 emerging as a more potent successor to SR9009.

Mechanism of Action

Both **SR10067** and SR9009 are REV-ERB agonists. They bind to the ligand-binding domain of REV-ERBα and REV-ERBβ, thereby enhancing the recruitment of the nuclear receptor corepressor (NCoR) complex. This heightened co-repressor interaction leads to the increased repression of target gene transcription. Key target genes of REV-ERBs include those involved in the positive limb of the circadian clock, such as Bmal1 and Clock, as well as genes regulating lipid and glucose metabolism. By modulating the expression of these genes, REV-



ERB agonists can influence circadian rhythms, energy expenditure, and inflammatory responses.



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Caption: REV-ERB agonist signaling pathway.

Potency and Efficacy: A Quantitative Comparison



Experimental data demonstrates that **SR10067** is a more potent REV-ERB agonist than SR9009 and its analogue SR9011. This is evident from in vitro transcriptional assays and in vivo behavioral studies.

In Vitro Potency

The potency of **SR10067** and SR9011 (a close analog of SR9009 with similar potency) has been directly compared using luciferase reporter assays. **SR10067** exhibits a significantly lower half-maximal inhibitory concentration (IC50) in these assays, indicating higher potency.[1]

| Compound | Target | Assay Type | IC50 (nM) | Reference |
|----------|---|---|------------------------------|------------------------------|
| SR10067 | REV-ERBα | Gal4-REV-ERBα LBD Luciferase Reporter | 170 | Banerjee S, et al. (2014) |
| REV-ERBβ | Gal4-REV-ERBβ LBD Luciferase Reporter | 160 | Banerjee S, et al. (2014) | |
| REV-ERBα | Full-Length REV- ERBα with Bmal1 Promoter | 140 | Banerjee S, et al. (2014) | _ |
| SR9011 | REV-ERBα | Gal4-REV-ERBα LBD Luciferase Reporter | 670 | Banerjee S, et al. (2014) |
| REV-ERBβ | Gal4-REV-ERBβ LBD Luciferase Reporter | 800 | Banerjee S, et al. (2014) | |
| REV-ERBα | Full-Length REV- ERBα with Bmal1 Promoter | 620 | Banerjee S, et al. (2014) | |
| SR9009 | REV-ERBα | Gal4-REV-ERBα LBD Luciferase Reporter | ~700 | Banerjee S, et al. (2014) |



Note: SR9011 data from Banerjee et al. (2014) is used for direct comparison as it was developed from the same scaffold as SR9009 and has similar reported potency.

In Vivo Efficacy

The enhanced potency of **SR10067** translates to greater efficacy in vivo. A key measure of in vivo efficacy for REV-ERB agonists is the suppression of voluntary wheel-running activity in mice during their active (dark) phase. **SR10067** demonstrates a significantly lower half-maximal effective dose (ED50) for this effect compared to SR9011.[1]

| Compound | In Vivo Effect | Animal Model | ED50 (mg/kg) | Reference |
|----------|---------------------------------------|--------------|--------------|------------------------------|
| SR10067 | Suppression of wheel-running activity | Mice | 20 | Banerjee S, et al. (2014) |
| SR9011 | Suppression of wheel-running activity | Mice | 56 | Banerjee S, et al. (2014) |

Pharmacokinetics and In Vivo Studies

While a direct head-to-head pharmacokinetic comparison study is not readily available, existing data for **SR10067** indicate favorable properties for in vivo research, including brain penetration.



| Compound | Administration | Dosage | Key Findings | Reference |
|----------|---------------------------|-----------|--|------------------------------|
| SR10067 | Intraperitoneal (i.p.) | 30 mg/kg | Plasma and brain concentrations remained above the IC50 for the receptor six hours after administration. | Banerjee S, et al. (2014) |
| SR9009 | Intraperitoneal (i.p.) | 100 mg/kg | Induced wakefulness and suppressed SWS and REM sleep when administered at ZT6. | Banerjee S, et al. (2014) |

Detailed Experimental Protocols Gal4-REV-ERB Luciferase Reporter Assay

This assay is used to determine the in vitro potency of compounds as REV-ERB agonists.

Objective: To measure the ability of a test compound to enhance the REV-ERB-mediated repression of a luciferase reporter gene.

Cell Line: HEK293T cells.

Materials:

- HEK293T cells
- DMEM supplemented with 10% FBS and antibiotics
- Expression plasmids:
 - pCMX-Gal4-REV-ERBα-LBD or pCMX-Gal4-REV-ERBβ-LBD (chimeric receptor)

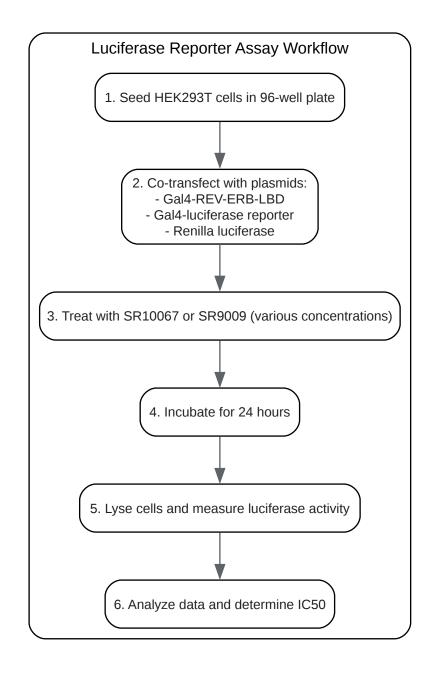


- pTK-MH100x4-luciferase (Gal4-responsive reporter)
- pRL-TK (Renilla luciferase for normalization)
- Transfection reagent (e.g., Lipofectamine 2000)
- Test compounds (SR10067, SR9009) dissolved in DMSO
- Dual-luciferase reporter assay system
- Luminometer

Procedure:

- Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
- Transfection: Co-transfect the cells with the Gal4-REV-ERB-LBD, the Gal4-responsive luciferase reporter, and the Renilla luciferase normalization plasmids using a suitable transfection reagent according to the manufacturer's protocol.
- Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or vehicle (DMSO).
- Incubation: Incubate the cells for another 24 hours.
- Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.





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Caption: Workflow for the Gal4-REV-ERB Luciferase Reporter Assay.

In Vivo Voluntary Wheel-Running Assay

This assay is used to assess the in vivo efficacy of REV-ERB agonists on circadian-regulated behavior.



Objective: To measure the effect of a test compound on the voluntary wheel-running activity of mice during their active phase.

Animal Model: Male C57BL/6J mice (8-12 weeks old).

Materials:

- Individually housed mouse cages equipped with voluntary running wheels
- Data acquisition system to record wheel revolutions
- Test compounds (SR10067, SR9009) formulated in a suitable vehicle
- Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

- Acclimation: Individually house mice in cages with running wheels for at least one week to allow for acclimation to the new environment and to establish a stable baseline of running activity. Maintain a 12:12 hour light:dark cycle.
- Baseline Recording: Record wheel-running activity continuously to establish a consistent baseline for each mouse.
- Compound Administration: At the beginning of the dark phase (Zeitgeber Time 12, ZT12), administer the test compound or vehicle via i.p. injection.
- Activity Monitoring: Continue to record wheel-running activity for at least 24 hours postinjection.
- Data Analysis: Quantify the total number of wheel revolutions during the dark phase.
 Compare the activity of the compound-treated groups to the vehicle-treated group. To determine the ED50, test a range of doses and plot the percent inhibition of wheel-running activity against the dose.

Conclusion



The available data strongly indicate that **SR10067** is a more potent and efficacious REV-ERB agonist compared to SR9009. With an approximately 4-5 fold greater potency in vitro and a more than 2.5-fold greater potency in vivo for suppressing wheel-running activity, **SR10067** represents a significant improvement in the pharmacological tools available to study REV-ERB biology. Its demonstrated brain penetrance further enhances its utility for investigating the central effects of REV-ERB activation. Researchers should consider these differences in potency and efficacy when designing experiments and selecting the appropriate compound for their specific research questions.

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References

- 1. Voluntary Wheel Running in Mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of REV-ERB Agonists: SR10067 versus SR9009]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608826#sr10067-versus-sr9009-potency-and-efficacy-comparison]

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